molecular formula C14H21NO2 B14018862 Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate CAS No. 6312-27-2

Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate

Cat. No.: B14018862
CAS No.: 6312-27-2
M. Wt: 235.32 g/mol
InChI Key: BNQJERDDDIMRMH-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound. The presence of the pyridine ring often imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)ethanol with ethyl 3-methyl-2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as trifluoromethanesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then subjected to purification techniques like distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to the presence of the pyridine ring, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the production of flavors and fragrances due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate largely depends on its interaction with biological targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may bind to enzyme active sites, altering their activity and leading to downstream effects in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-yl)propanoate
  • Ethyl 3-(pyridin-2-ylthio)propanoate
  • Ethyl 3-amino-3-(pyridin-2-yl)acrylate

Uniqueness

Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate is unique due to the presence of both the pyridine ring and the ester functional group, which imparts distinct chemical and biological properties. The combination of these features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

6312-27-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 3-methyl-2-(2-pyridin-2-ylethyl)butanoate

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)13(11(2)3)9-8-12-7-5-6-10-15-12/h5-7,10-11,13H,4,8-9H2,1-3H3

InChI Key

BNQJERDDDIMRMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)C(C)C

Origin of Product

United States

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